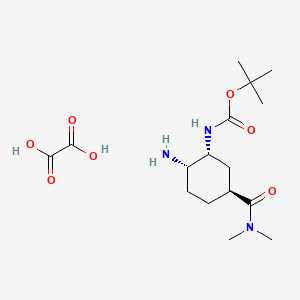

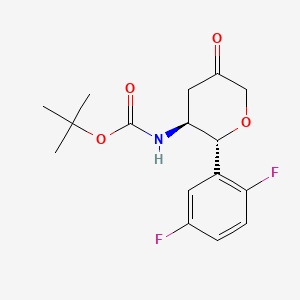

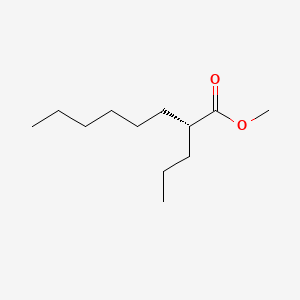

![molecular formula C11H16BrN3O2 B592168 tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1188265-64-6](/img/structure/B592168.png)

tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- The compound tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has been explored in the synthesis of diverse heterocyclic compounds. For example, tert-butyl amides derived from Ugi reactions involving similar compounds have been shown to undergo cyclization into dihydropyrazolo[1,5-a]pyrazine diones, demonstrating the versatility of tert-butyl groups in neighboring-group-assisted cleavage reactions (Nikulnikov et al., 2009).

Biological Evaluation

- Compounds structurally related to tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have been synthesized and evaluated for various biological activities. For instance, substituted pyrazinecarboxamides, including those with tert-butyl groups, have been analyzed for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Advanced Materials Synthesis

- In the field of material science, the tert-butyl group has been employed in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating its utility in the preparation of complex fluorinated structures (Iminov et al., 2015).

Reaction Mechanism Studies

- Research has also focused on understanding the reactivity and mechanism of reactions involving tert-butyl-substituted pyrazines. For example, studies on the reactivity of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazines have contributed to a deeper understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).

Pharmaceutical Research

- Although information on direct pharmaceutical applications of tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is limited, its structural analogs have been explored for potential medicinal uses. For instance, research on heterocyclic compounds like imidazo[1,2-a]pyrazines has investigated their anti-inflammatory activities (Abignente et al., 1992).

Novel Synthesis Methods

- Innovative synthetic routes have been developed using tert-butyl-substituted compounds. For example, a novel method for the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the adaptability of tert-butyl groups in synthesizing structurally diverse compounds (Ivanov et al., 2017).

Green Chemistry Applications

- In line with the principles of green chemistry, tert-butyl-substituted compounds have been used in environmentally friendly syntheses. An example is the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives (Jyothi & Madhavi, 2019).

Eigenschaften

IUPAC Name |

tert-butyl 1-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-7-13-9(12)8(15)6-14/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTYOQIUBBQNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705340 |

Source

|

| Record name | tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

CAS RN |

1188265-64-6 |

Source

|

| Record name | tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

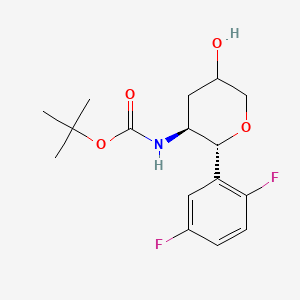

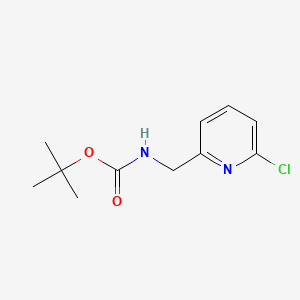

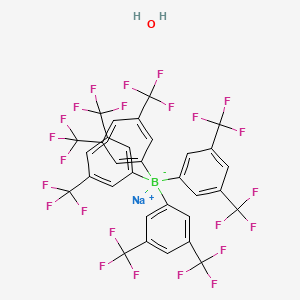

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

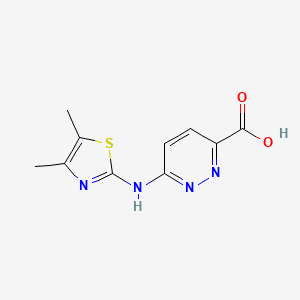

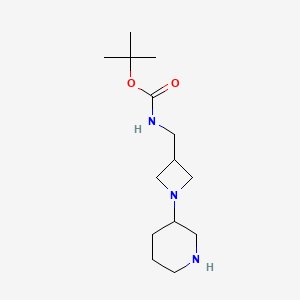

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)